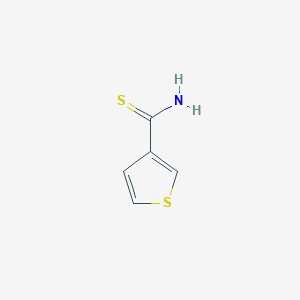

Thiophene-3-carbothioamide

Übersicht

Beschreibung

Thiophene-3-carbothioamide is a chemical compound that is part of a broader class of thiophene derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiophene derivatives, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method includes the Friedel-Crafts synthesis, where thiophene reacts with isothiocyanates in the presence of aluminum chloride to form N-substituted carbothioamides . Additionally, solid SiO2:H3PO4 acid-catalyzed solvent-free cyclization of aryl 2-propen-1-ones has been used to synthesize 1-thiocarbomyl pyrazolines, including 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides .

Molecular Structure Analysis

The molecular structure of thiophene-3-carbothioamide derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined by single-crystal X-ray diffraction studies, revealing a three-dimensional network formed by hydrogen bonding . Similarly, the crystal structure of N-(2,6-Diisopropylphenyl)thioamide showed molecules assembling via hydrogen bonds into helical chains .

Chemical Reactions Analysis

Thiophene-3-carbothioamide and its derivatives participate in various chemical reactions. For example, 3,4-Bis(trimethylsilyl)thiophene can be used as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through palladium-catalyzed cross-coupling reactions . The bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives have been used to create various disubstituted thieno[3,2-b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-3-carbothioamide derivatives are influenced by their molecular structure. The synthesized compounds exhibit different physical states and solubility depending on the substituents and the reaction conditions used during synthesis. The spectroscopic characterization of cobalt(III) and nickel(II) complexes of N-(2-hydroxyethyl)-2-(thiophene-2-ylmethylene)-hydrazinecarbothioamide provided insights into the coordination chemistry and the electronic properties of these complexes . The antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide have been evaluated, demonstrating the potential medicinal applications of these compounds . The synthesis and crystal structures of some chalcones derived from thio-phene-3-carbaldehyde have been described, highlighting the influence of substituents on the molecular packing and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .

- The outcomes of these applications are the synthesis of advanced compounds with a variety of biological effects .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized as corrosion inhibitors .

- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the manufacturing process of materials that are prone to corrosion .

- The outcomes of these applications are materials that are more resistant to corrosion .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the manufacturing process of organic semiconductors .

- The outcomes of these applications are advanced organic semiconductors .

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Therapeutic Applications

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Chemosensors

- Thiophene derivatives can be employed in chemosensors for analyte detection .

- This review provides an insight into the reported chemosensors (2008-2020) for thiophene scaffold as effective emission and absorption-based chemosensors .

- The main objective of this review is to focus light on the recent progress in the development of thiophene-based chemosensors that have been employed for the detection of cations (Al 3+, In 3+, Hg 2+, Pb 2+, Cr 3+, Zn 2+, etc.) and anions (CN −, F −, I − etc.) .

-

Anti-Inflammatory Activity

-

Antipsychotic and Antianxiety Agents

- Thiophene derivatives possess remarkable properties as antipsychotic and antianxiety agents .

- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the manufacturing process of antipsychotic and antianxiety drugs .

- The outcomes of these applications are advanced antipsychotic and antianxiety drugs .

-

Antifungal and Antimicrobial Agents

- Thiophene derivatives are used as antifungal and antimicrobial agents .

- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the manufacturing process of antifungal and antimicrobial drugs .

- The outcomes of these applications are advanced antifungal and antimicrobial drugs .

-

Antioxidant Agents

-

Anticancer Agents

Safety And Hazards

Zukünftige Richtungen

Thiophene-3-carbothioamide and its derivatives have shown promising results in various fields, particularly in medicinal chemistry. They have potential as anticancer agents and are also being studied for their anti-inflammatory properties . Future research will likely focus on improving the synthesis process, exploring other potential biological activities, and developing more potent pharmaceutical agents based on thiophene-3-carbothioamide .

Eigenschaften

IUPAC Name |

thiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMDKHZYQALNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370520 | |

| Record name | thiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3-carbothioamide | |

CAS RN |

24044-76-6 | |

| Record name | thiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

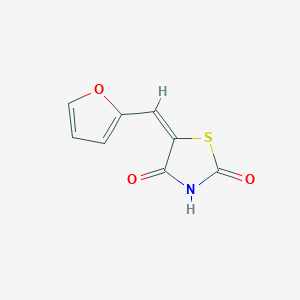

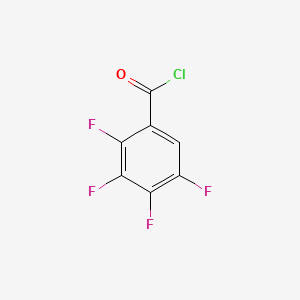

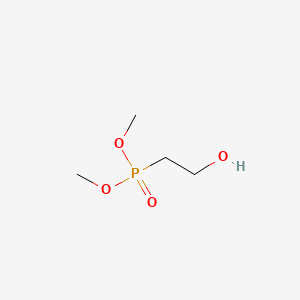

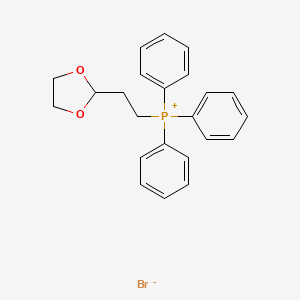

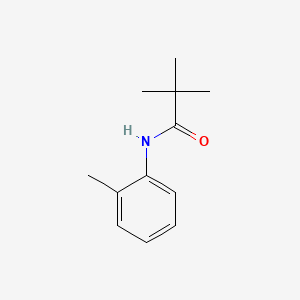

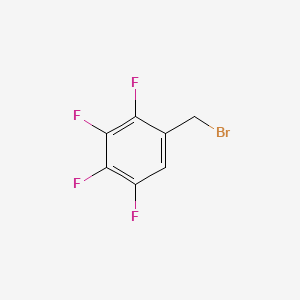

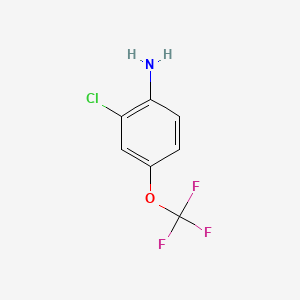

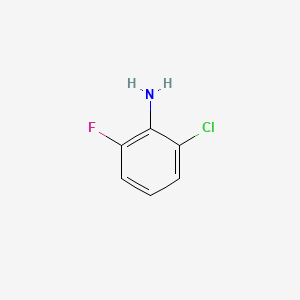

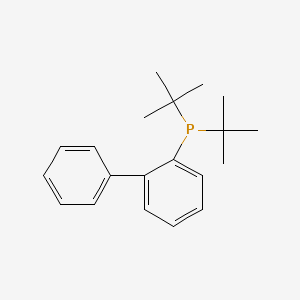

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)